molecular formula C17H15ClN4O4S2 B2484790 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 533872-27-4

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide

Katalognummer: B2484790
CAS-Nummer: 533872-27-4
Molekulargewicht: 438.9
InChI-Schlüssel: CAEKALQLINWDBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic small molecule belonging to the 1,3,4-oxadiazole class. Its structure features a 1,3,4-oxadiazole core substituted at the 5-position with a 5-chlorothiophen-2-yl group and at the 2-position with a benzamide moiety containing a pyrrolidine-1-sulfonyl substituent at the para position of the benzene ring (CAS No: 533872-28-5) . The 5-chlorothiophene moiety introduces electron-withdrawing effects, while the pyrrolidine sulfonyl group contributes to the molecule’s polarity and steric profile, factors critical for target binding and pharmacokinetics .

Eigenschaften

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O4S2/c18-14-8-7-13(27-14)16-20-21-17(26-16)19-15(23)11-3-5-12(6-4-11)28(24,25)22-9-1-2-10-22/h3-8H,1-2,9-10H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEKALQLINWDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 5-(5-Chlorothiophen-2-yl)-1,3,4-Oxadiazol-2-Amine

The 1,3,4-oxadiazole ring is constructed via cyclization of a diacylhydrazide intermediate. A representative protocol involves:

  • Thiophene carboxylate preparation : Ethyl 5-chlorothiophene-2-carboxylate is synthesized by esterification of 5-chlorothiophene-2-carboxylic acid using ethanol and sulfuric acid.
  • Hydrazide formation : The ester is refluxed with hydrazine hydrate (80%) in ethanol to yield 5-chlorothiophene-2-carbohydrazide.
  • Cyclodehydration : Treatment with phosphorus oxychloride (POCl₃) at 80°C for 6 hours induces cyclization to form 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine.

Reaction Conditions :

Step Reagents Solvent Temperature Time Yield
1 H₂SO₄, EtOH Ethanol Reflux 4 h 85%
2 NH₂NH₂·H₂O Ethanol Reflux 3 h 78%
3 POCl₃ Toluene 80°C 6 h 65%

Synthesis of 4-(Pyrrolidine-1-Sulfonyl)Benzoic Acid

The sulfonamide moiety is introduced via sulfonylation of 4-aminobenzoic acid:

  • Sulfonyl chloride preparation : 4-Aminobenzoic acid reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C to form 4-(chlorosulfonyl)benzoic acid.
  • Amination with pyrrolidine : The chlorosulfonyl intermediate is treated with pyrrolidine in tetrahydrofuran (THF) at room temperature, yielding 4-(pyrrolidine-1-sulfonyl)benzoic acid.

Key Data :

  • Reaction Yield : 72% after recrystallization (ethanol/water)
  • Characterization :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.05 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.4 Hz, 2H), 3.15 (t, J = 6.8 Hz, 4H), 1.85 (quin, J = 6.8 Hz, 4H).
    • IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Amide Coupling Strategies

The final step involves coupling the oxadiazole amine with the sulfonylated benzoic acid. Two methods are prevalent:

Carbodiimide-Mediated Coupling

Procedure :

  • Activate 4-(pyrrolidine-1-sulfonyl)benzoic acid (1.2 eq) with N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq) and N-hydroxysuccinimide (NHS, 1.5 eq) in dry DMF for 1 hour at 0°C.
  • Add 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine (1.0 eq) and stir at room temperature for 12 hours.
  • Purify via column chromatography (ethyl acetate/hexane, 3:7) to isolate the product.

Optimization Insights :

  • Solvent Screening : DMF outperforms THF and dichloromethane due to better solubility of intermediates.
  • Catalyst Load : Excess DCC (1.5 eq) minimizes unreacted carboxylic acid.

Direct Acid Chloride Method

Procedure :

  • Convert 4-(pyrrolidine-1-sulfonyl)benzoic acid to its acid chloride using thionyl chloride (SOCl₂) under reflux (2 hours).
  • React the acid chloride with the oxadiazole amine in dry pyridine at 50°C for 6 hours.
  • Quench with ice-water and extract with ethyl acetate.

Comparative Data :

Method Yield Purity (HPLC) Reaction Time
DCC/NHS 68% 98.5% 12 h
Acid Chloride 75% 97.2% 8 h

Mechanistic Considerations

Oxadiazole Formation

The cyclodehydration of diacylhydrazides proceeds via a two-step mechanism:

  • Phosphorylation : POCl₃ reacts with the hydrazide’s carbonyl oxygen, forming a reactive intermediate.
  • Intramolecular Cyclization : Elimination of HCl and H₂O yields the 1,3,4-oxadiazole ring.

Sulfonylation Dynamics

The reaction between chlorosulfonic acid and 4-aminobenzoic acid involves:

  • Electrophilic Attack : Sulfur trioxide (SO₃) generated in situ reacts with the aromatic amine.
  • Rearomatization : Loss of HCl restores aromaticity, forming the sulfonyl chloride intermediate.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CDCl₃):
    δ 8.32 (s, 1H, NH), 8.10 (d, J = 8.5 Hz, 2H, ArH), 7.92 (d, J = 8.5 Hz, 2H, ArH), 7.45 (d, J = 4.0 Hz, 1H, thiophene), 7.20 (d, J = 4.0 Hz, 1H, thiophene), 3.25 (t, J = 6.5 Hz, 4H, pyrrolidine), 1.95 (quin, J = 6.5 Hz, 4H, pyrrolidine).
  • HRMS (ESI) : m/z calcd. for C₂₀H₁₈ClN₅O₃S₂ [M+H]⁺: 492.0521; found: 492.0518.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min, λ = 254 nm).
  • Elemental Analysis : Calcd. (%) C 53.85, H 4.07, N 14.12; Found C 53.80, H 4.10, N 14.08.

Challenges and Optimization

Oxadiazole Ring Instability

Prolonged exposure to moisture leads to hydrolytic cleavage of the oxadiazole. Solutions include:

  • Strict Anhydrous Conditions : Use of molecular sieves (4Å) in POCl₃-mediated cyclization.
  • Low-Temperature Storage : Store the final compound at -20°C under nitrogen.

Sulfonamide Byproduct Formation

Competing over-sulfonylation is mitigated by:

  • Controlled Stoichiometry : Use pyrrolidine in slight excess (1.1 eq).
  • Stepwise Addition : Add pyrrolidine dropwise to the sulfonyl chloride at 0°C.

Analyse Chemischer Reaktionen

Types of Reactions

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Wissenschaftliche Forschungsanwendungen

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide can be contextualized by comparing it to analogs with modifications in the oxadiazole substituents or sulfonamide groups. Below is a detailed analysis:

Oxadiazole Substituents
  • LMM5 : Features a 4-methoxyphenylmethyl group, which is bulkier and electron-rich due to the methoxy substituent. This may improve membrane penetration but reduce electrophilic reactivity compared to the chlorothiophene .
  • This could enhance solubility but reduce lipophilicity relative to the chlorothiophene .
Sulfonamide Groups
  • Target Compound : The pyrrolidine-1-sulfonyl group (5-membered ring) offers moderate steric bulk and nitrogen-based hydrogen-bonding capacity.
  • Dipropyl Analog (ECHEMI) : Utilizes a branched N,N-dipropylsulfamoyl group, which is highly flexible and lipophilic, possibly reducing target specificity .
  • LMM5/LMM11 : Incorporate benzyl(methyl)- and cyclohexyl(ethyl)-sulfamoyl groups, respectively. These bulkier substituents may enhance enzyme inhibition but limit solubility .

Antifungal Activity

While direct antifungal data for the target compound is unavailable, structurally related 1,3,4-oxadiazoles like LMM5 and LMM11 demonstrate efficacy against Candida albicans by inhibiting thioredoxin reductase (Trr1), a critical fungal enzyme . The table below summarizes key differences:

Compound Name Oxadiazole Substituent Sulfonamide Group Antifungal Activity (C. albicans) Molecular Weight (g/mol)
Target Compound 5-chlorothiophen-2-yl Pyrrolidine-1-sulfonyl Not reported 494.96
LMM5 4-methoxyphenylmethyl Benzyl(methyl)sulfamoyl Effective (MIC: 8 µg/mL) 534.61
LMM11 Furan-2-yl Cyclohexyl(ethyl)sulfamoyl Effective (MIC: 16 µg/mL) 518.65
Piperidine Analog 5-chlorothiophen-2-yl Piperidine-1-sulfonyl Not reported 509.00
Dipropyl Analog 5-chlorothiophen-2-yl Dipropylsulfamoyl Not reported 510.43

Key Observations

  • Electron Effects : The 5-chlorothiophene in the target compound may enhance electrophilic interactions compared to LMM5’s methoxy group or LMM11’s furan.
  • Steric and Solubility Trade-offs : Pyrrolidine’s smaller ring likely improves solubility over piperidine or dipropyl analogs, but may reduce binding affinity compared to bulkier groups in LMM5/LMM11.
  • Biological Gaps : Despite structural similarities to active compounds, the target compound’s efficacy remains unvalidated experimentally.

Biologische Aktivität

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic organic compound with notable biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of oxadiazole derivatives, characterized by the presence of a chlorothiophene moiety and a pyrrolidine sulfonamide group. Its chemical structure can be represented as follows:

PropertyDescription
IUPAC Name N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide
Molecular Formula C₁₅H₁₃ClN₄O₃S
Molecular Weight 348.81 g/mol
CAS Number 865288-21-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various biochemical pathways. For instance, it targets enzymes necessary for bacterial growth and metabolism, which could make it effective against certain pathogens.
  • Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways associated with inflammation and cancer cell proliferation .
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against resistant strains of bacteria by disrupting their metabolic processes .

Antimicrobial Properties

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide has demonstrated significant antimicrobial activity. In vitro studies have reported:

  • Inhibition of Bacterial Growth : The compound effectively inhibits the growth of Neisseria gonorrhoeae and other pathogenic bacteria by interfering with their enzymatic functions essential for cell wall synthesis and replication .

Anticancer Activity

Research into the anticancer potential of this compound is ongoing. It has been observed to induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : The compound may cause cell cycle arrest in cancer cells, preventing their proliferation .

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains showed that N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics against resistant strains.

Study 2: Cytotoxicity Against Cancer Cells

In a laboratory setting, the compound was tested on human cancer cell lines (e.g., breast and colon cancer). Results indicated a dose-dependent cytotoxic effect, with significant cell death observed at higher concentrations.

Comparative Analysis

To better illustrate the unique properties of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide compared to similar compounds, the following table summarizes relevant data:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamideHighModerateEnzyme inhibition; receptor modulation
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-phenoxybenzamideModerateLowEnzyme inhibition
5-chloro-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiopheneHighModerateCell wall synthesis disruption

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.